Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate
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Overview
Description
Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of piperidine derivatives using difluoromethylation reagents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or halogens for halogenation.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various piperidine-based compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 4-(4-(difluoromethyl)piperidin-2-yl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability. This makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C14H17F2NO2 |
---|---|
Molecular Weight |
269.29 g/mol |
IUPAC Name |
methyl 4-[4-(difluoromethyl)piperidin-2-yl]benzoate |
InChI |
InChI=1S/C14H17F2NO2/c1-19-14(18)10-4-2-9(3-5-10)12-8-11(13(15)16)6-7-17-12/h2-5,11-13,17H,6-8H2,1H3 |
InChI Key |
UYGHXHWIPWNLBV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2CC(CCN2)C(F)F |
Origin of Product |
United States |
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